molecular formula C13H15N3O5S B11183506 N-(2-methoxy-4-nitrophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

N-(2-methoxy-4-nitrophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

Cat. No.: B11183506
M. Wt: 325.34 g/mol
InChI Key: BMVQRPMKCZNGCR-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxy group, a nitro group, and a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.

    Introduction of the Methoxy and Nitro Groups: The methoxy and nitro groups can be introduced through nitration and methylation reactions, respectively. These reactions often require specific reagents such as nitric acid for nitration and methyl iodide for methylation.

    Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized by reacting a suitable thiol with an epoxide or a halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above, but with optimized conditions for higher yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles for substitution reactions include halides, thiols, and amines.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

N-(2-methoxy-4-nitrophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide can be compared with other similar compounds, such as:

    N-(2-methoxy-4-nitrophenyl)acetamide: Lacks the thiomorpholine ring, which may result in different chemical and biological properties.

    N-(2-methoxy-4-nitrophenyl)-2-(3-oxopiperidin-2-yl)acetamide: Contains a piperidine ring instead of a thiomorpholine ring, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H15N3O5S

Molecular Weight

325.34 g/mol

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

InChI

InChI=1S/C13H15N3O5S/c1-21-10-6-8(16(19)20)2-3-9(10)15-12(17)7-11-13(18)14-4-5-22-11/h2-3,6,11H,4-5,7H2,1H3,(H,14,18)(H,15,17)

InChI Key

BMVQRPMKCZNGCR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC2C(=O)NCCS2

Origin of Product

United States

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